2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide
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Overview
Description
The compound “2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000000857584 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, ethyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoate showed the lowest lipophilicity, whereas dodecyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoate possessed the highest lipophilicity .Scientific Research Applications
Scientific Research Applications
Heterocyclic Compound Synthesis
The development and synthesis of heterocyclic compounds, such as pyridine-, thiophene-, and oxazole-based structures, are critical for exploring new pharmaceuticals, materials, and chemical processes. For instance, studies on the synthesis of heterocyclic carboxamides suggest potential antipsychotic applications, highlighting the importance of these chemical frameworks in drug discovery and development (Norman et al., 1996).
Anticancer and Anti-Inflammatory Agents
Research into compounds with specific heterocyclic structures, such as benzoxazoles and pyrazolopyrimidines, has demonstrated promising anticancer and anti-inflammatory properties. These studies underscore the role of tailored synthetic compounds in identifying new therapeutic agents. For example, compounds synthesized from visnaginone and khellinone derivatives showed remarkable anti-inflammatory and analgesic activities, indicating the potential for these molecules in medical applications (Abu‐Hashem et al., 2020).
Antifungal Agents
The design and synthesis of benzoxazole derivatives have been associated with potent antifungal activity, showcasing the role of these compounds in addressing fungal infections. A study on 1,3-benzoxazole-4-carbonitriles highlighted their efficacy against Candida species, demonstrating the potential for developing new antifungal therapies (Kuroyanagi et al., 2011).
Advanced Materials
The synthesis of ordered polymers and photosensitive materials using heterocyclic compounds as precursors signifies the chemical's importance in materials science. For example, the development of photosensitive poly(benzoxazole) for advanced imaging technologies illustrates the application of these molecules in creating new materials with specific properties (Ebara et al., 2003).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production. The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Future Directions
The future directions of similar compounds have been discussed. For example, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Additionally, the promising in vivo activity profile and drug-like properties of compound 30 make it an interesting candidate for further preclinical development .
Properties
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-17-15(24)11-8-25-16(18-11)19-14(23)9-2-4-10(5-3-9)20-12(21)6-7-13(20)22/h2-5,8H,6-7H2,1H3,(H,17,24)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBZPJARPXUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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